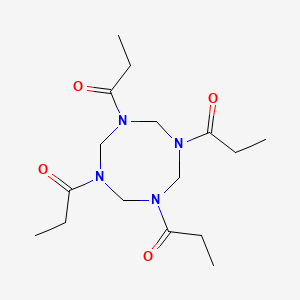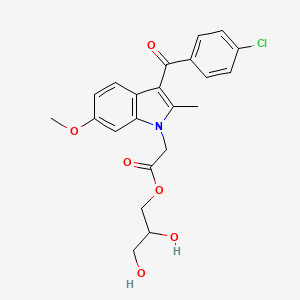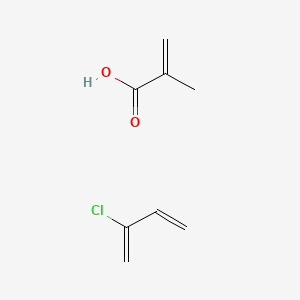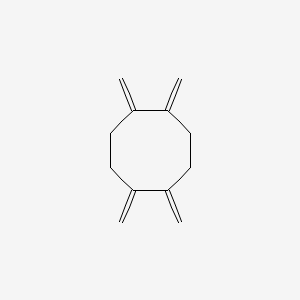
1,2,5,6-Tetramethylidenecyclooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5,6-Tetramethylidenecyclooctane is an organic compound characterized by a cyclooctane ring with four methylene groups attached at the 1, 2, 5, and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,5,6-Tetramethylidenecyclooctane can be synthesized through a two-step process starting from 1,2-dimethylenecyclobutane . The first step involves the formation of an intermediate compound, which is then subjected to specific reaction conditions to yield the final product. The reaction conditions typically include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,5,6-Tetramethylidenecyclooctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is often employed.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution with halogens can produce halogenated derivatives.
Aplicaciones Científicas De Investigación
1,2,5,6-Tetramethylidenecyclooctane has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Research into the biological activity of the compound and its derivatives can lead to the development of new pharmaceuticals.
Industry: The compound’s unique structural properties make it useful in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,2,5,6-Tetramethylidenecyclooctane exerts its effects involves interactions with specific molecular targets and pathways The compound’s structure allows it to participate in various chemical reactions, influencing biological processes at the molecular level
Comparación Con Compuestos Similares
1,2,5,6-Tetrabromocyclooctane: A brominated derivative with different chemical properties and applications.
1,4,5,8-Tetrasubstituted Cycloocta-1,3,5,7-tetraene: Another compound with a similar ring structure but different substitution pattern.
Uniqueness: 1,2,5,6-Tetramethylidenecyclooctane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
27567-69-7 |
|---|---|
Fórmula molecular |
C12H16 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
1,2,5,6-tetramethylidenecyclooctane |
InChI |
InChI=1S/C12H16/c1-9-5-6-11(3)12(4)8-7-10(9)2/h1-8H2 |
Clave InChI |
UXSIURAEVKQTGU-UHFFFAOYSA-N |
SMILES canónico |
C=C1CCC(=C)C(=C)CCC1=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




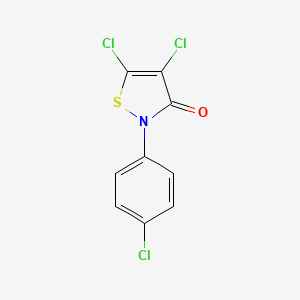
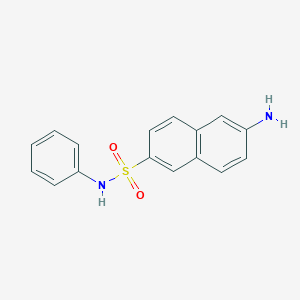
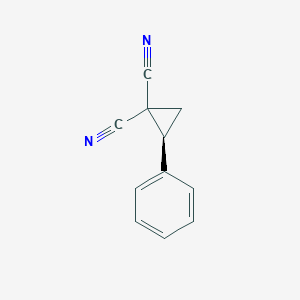
![6-[4-(1,2,3-Benzotriazin-4-ylamino)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14686915.png)
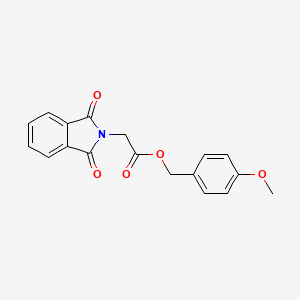
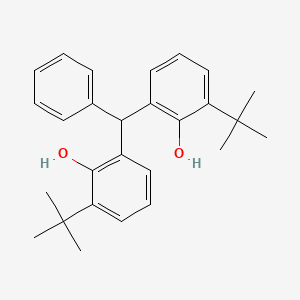
![Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B14686935.png)
![Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide](/img/structure/B14686936.png)
